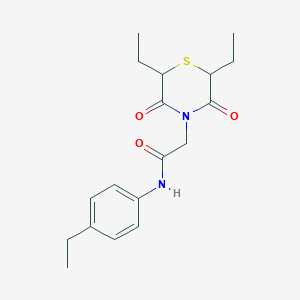

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethylphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-4-12-7-9-13(10-8-12)19-16(21)11-20-17(22)14(5-2)24-15(6-3)18(20)23/h7-10,14-15H,4-6,11H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHYQLUTXCJQBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NC2=CC=C(C=C2)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-ethylphenyl)acetamide is a synthetic organic molecule characterized by a complex structure that includes a thiomorpholine ring, an acetamide group, and a substituted phenyl moiety. Its unique chemical properties arise from the presence of two ethyl groups and various functional groups, which may influence its biological activity and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 348.46 g/mol. The presence of the thiomorpholine ring is significant as it often contributes to the pharmacological properties of related compounds.

Structural Features

| Component | Description |

|---|---|

| Thiomorpholine Ring | Enhances solubility and bioactivity |

| Acetamide Group | Potential for enzyme inhibition |

| Substituted Phenyl Moiety | Influences interaction with biological targets |

Biological Activity

Preliminary studies suggest that compounds similar to This compound exhibit significant biological activities, including:

- Antimicrobial Activity : Similar compounds have shown efficacy against various microbial strains.

- Anticancer Properties : Structural analogs have been investigated for their potential to inhibit cancer cell proliferation.

- Enzyme Inhibition : The acetamide structure may facilitate interactions with specific enzymes, leading to therapeutic effects.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-methoxyphenyl)acetamide | Similar acetamide structure | Moderate enzyme inhibition |

| 2-(3-methoxyphenyl)-N-acetylthiomorpholine | Contains a thiomorpholine ring | Antimicrobial activity |

| 2-(4-chlorophenyl)-N-acetylthiomorpholine | Chlorine substitution instead of ethyl | Anticancer properties |

The exact mechanism of action for This compound is not fully elucidated. However, it is hypothesized that the compound may interact with biological targets through the following pathways:

- Enzyme Inhibition : The acetamide moiety may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : The phenyl group may facilitate binding to receptors that mediate cellular responses.

- Cell Membrane Interaction : The hydrophobic ethyl groups could enhance membrane penetration, affecting cellular signaling.

Case Studies

Research has highlighted several case studies involving structurally similar compounds that demonstrate promising biological activities:

- Antimicrobial Studies : A study on derivatives of thiomorpholine indicated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Cancer Cell Proliferation Inhibition : Research on related acetamides has shown significant reduction in the proliferation of various cancer cell lines, suggesting potential therapeutic applications.

- Toxicity Assessments : Toxicological evaluations have indicated that modifications in the substituents can lead to variations in cytotoxicity profiles, emphasizing the need for careful optimization in drug design.

Q & A

Q. How to address inconsistencies in biological activity across studies?

- Methodology :

- Assay Standardization : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control compounds.

- Batch Purity Analysis : Impurities >2% (e.g., unreacted intermediates) can skew results. Re-purify via preparative HPLC .

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the compound’s interaction with DNA methyltransferases using X-ray crystallography .

- Environmental Impact : Develop QSAR models to predict ecotoxicity based on logP and biodegradation half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.